molecular formula C20H24N4O4S2 B6468585 4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine CAS No. 2640955-41-3

4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine

Cat. No.: B6468585
CAS No.: 2640955-41-3
M. Wt: 448.6 g/mol
InChI Key: IYWDCMICLRSNJM-UHFFFAOYSA-N
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Description

The compound “4-{4-[5-(1,3-thiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]benzenesulfonyl}morpholine” is a complex organic molecule that contains a thiazole ring . Thiazoles are a type of heterocyclic compound that are known for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The compound also contains a pyrrole ring and a morpholine ring. The exact structure would need to be confirmed with techniques such as NMR .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. Thiazole derivatives have been found to undergo a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. Some properties can be inferred from its structure, such as its likely solubility in organic solvents .

Future Directions

Future research could focus on further exploring the biological activities of this compound and related derivatives. This could include testing their efficacy and safety in various models of disease .

Properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S2/c25-19(22-11-16-13-23(14-17(16)12-22)20-21-5-10-29-20)15-1-3-18(4-2-15)30(26,27)24-6-8-28-9-7-24/h1-5,10,16-17H,6-9,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWDCMICLRSNJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC4CN(CC4C3)C5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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